2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one
Description
2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a five-membered heterocyclic core containing sulfur (S) and nitrogen (N) atoms at positions 1 and 3, respectively, and a carbonyl group at position 4 . The compound features a 2-oxopentylidene substituent at position 2 and phenyl groups at positions 3 and 5. The diphenyl groups at positions 3 and 5 likely increase lipophilicity, which may improve membrane permeability and bioavailability .
Properties
CAS No. |
595570-18-6 |
|---|---|
Molecular Formula |
C20H19NO2S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(2-oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NO2S/c1-2-9-17(22)14-18-21(16-12-7-4-8-13-16)20(23)19(24-18)15-10-5-3-6-11-15/h3-8,10-14,19H,2,9H2,1H3 |
InChI Key |
BMRZCVYMRAQHIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=C1N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one typically involves the condensation of 3,5-diphenyl-1,3-thiazolidin-4-one with an appropriate aldehyde or ketone. One common method is the reaction of 3,5-diphenyl-1,3-thiazolidin-4-one with 2-oxopentanal under acidic or basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signaling pathways and exerting biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Thiazolidin-4-one Derivatives
Structural Features and Substitution Patterns
The biological and physicochemical properties of thiazolidin-4-one derivatives are heavily influenced by substituents at positions 2, 3, and 5. Below is a structural comparison of key analogs:
Key Observations :
Key Findings :
- The target compound’s 2-oxopentylidene group may mimic the ketone functionality in antitumor agents, but absence of a benzamide moiety (as in ) could limit apoptosis induction .
- Thioxo-containing analogs () show stronger antibacterial effects, likely due to thiol-reactive properties .
Physicochemical and Spectroscopic Properties
- Tautomerism: Unlike 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one (), the target compound’s 2-oxopentylidene group stabilizes the keto form, reducing tautomeric variability .
- Spectroscopy : IR and NMR data for analogs (e.g., ) confirm carbonyl (C=O) stretches at 1680–1750 cm⁻¹ and thioxo (C=S) at 1250–1300 cm⁻¹. The target compound’s 2-oxopentylidene may show distinct carbonyl signals .
Biological Activity
The compound 2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-ones, which are recognized for their diverse biological activities and therapeutic applications. This article explores the biological activity of this specific compound, focusing on its potential as an antimicrobial agent, anticancer properties, and other pharmacological effects.
Structure and Synthesis
The thiazolidin-4-one core structure is characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific compound discussed features two phenyl groups and a ketone moiety that may enhance its biological activity. Synthesis typically involves the condensation of appropriate aldehydes with thiazolidine derivatives, followed by cyclization reactions to yield the desired product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidin-4-one derivatives. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one | Staphylococcus aureus | 32 µg/mL |
| 2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one | Escherichia coli | 64 µg/mL |
These results indicate that the compound exhibits moderate antimicrobial activity, warranting further investigation into its efficacy and potential as a therapeutic agent.
Anticancer Properties
Thiazolidin-4-one derivatives have also been explored for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
A study conducted on similar thiazolidin-4-one derivatives reported:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : Ranging from 10 µM to 25 µM depending on the specific derivative.
The compound's ability to inhibit tumor growth in vitro suggests it could be a promising candidate for further development in cancer therapy.
Other Pharmacological Effects
In addition to antimicrobial and anticancer properties, thiazolidin-4-one derivatives have shown potential in other areas:
- Anti-inflammatory Activity : Some derivatives exhibit significant inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The presence of phenolic groups contributes to their ability to scavenge free radicals.
- Antidiabetic Effects : Thiazolidin-4-ones are known to activate PPARγ, which plays a crucial role in glucose metabolism.
Case Studies
Several case studies have documented the biological effects of thiazolidin-4-one derivatives:
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antibacterial properties of various thiazolidin-4-one derivatives against clinical isolates. Results indicated that modifications at specific positions greatly influenced activity.
- Anticancer Mechanism Investigation : Another study focused on the mechanism of action of thiazolidin-4-one derivatives in cancer cells, revealing that they could effectively trigger apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
